molecular formula C18H19F8N5O3 B12752043 Unii-Q2T6S838TV CAS No. 1173174-97-4

Unii-Q2T6S838TV

Cat. No.: B12752043
CAS No.: 1173174-97-4
M. Wt: 505.4 g/mol
InChI Key: DMXWXVXGQLCKOY-VXJOIVPMSA-N
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Description

UNII-Q2T6S838TV corresponds to the compound with CAS 1046861-20-4, a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

  • LogP values: Ranging from 0.0 (iLOGP) to 2.15 (XLOGP3), indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL in water, classified as "soluble" .
  • Bioavailability: A score of 0.55 (moderate) and high gastrointestinal (GI) absorption.

The compound is synthesized via a palladium-catalyzed cross-coupling reaction in tetrahydrofuran (THF)/water at 75°C for 1.33 hours, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst .

Properties

CAS No.

1173174-97-4

Molecular Formula

C18H19F8N5O3

Molecular Weight

505.4 g/mol

IUPAC Name

(6R)-1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one

InChI

InChI=1S/C18H19F8N5O3/c19-16(20)3-1-11(32)31(15(16)34)6-8(27)5-12(33)30-4-2-9-10(7-30)28-14(18(24,25)26)29-13(9)17(21,22)23/h8,15,34H,1-7,27H2/t8-,15+/m0/s1

InChI Key

DMXWXVXGQLCKOY-VXJOIVPMSA-N

Isomeric SMILES

C1CC([C@H](N(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)O)(F)F

Canonical SMILES

C1CC(C(N(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-Q2T6S838TV involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidinone ring, introduction of the amino and oxobutyl groups, and the incorporation of the trifluoromethyl and hydroxy groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Unii-Q2T6S838TV undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Unii-Q2T6S838TV has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Unii-Q2T6S838TV involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

UNII-Q2T6S838TV is structurally and functionally compared to three analogs: CAS 1761-61-1 , CAS 6007-85-8 , and CAS 66073-33-4 .

Structural and Functional Comparison

Property This compound (CAS 1046861-20-4) CAS 1761-61-1 CAS 6007-85-8 CAS 66073-33-4
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₆H₂O₃S C₁₂H₁₃NO₅
Molecular Weight (g/mol) 235.27 201.02 154.14 251.24
Key Functional Groups Boronic acid, Br, Cl Bromobenzoic acid Sulfonyl, cyclic ether Nitro, ester, ketone
Solubility (Water) 0.24 mg/mL 0.687 mg/mL 2.58 mg/mL 0.239 mg/mL
BBB Permeability Yes Not reported Not reported No
CYP Inhibition None Not reported Not reported CYP1A2 inhibitor
Synthesis Method Pd-catalyzed cross-coupling A-FGO catalyst, green chemistry CDI-mediated coupling in THF Hydrogenation with Pd/C catalyst
Similarity Score Reference 0.71–0.87 (structural) 0.74–0.82 (functional) 0.74–0.79 (functional)

Analytical Challenges

As noted in , compounds with similarity scores >0.7 require complementary analytical techniques (e.g., NMR, mass spectrometry) for unambiguous identification . For example, this compound and CAS 1761-61-1 share halogen substituents but differ in core functional groups, necessitating IR spectroscopy to distinguish boronic acid vs. carboxylic acid moieties .

Research Implications

  • Green Chemistry : CAS 1761-61-1’s synthesis using recyclable A-FGO catalysts highlights a sustainable alternative to traditional Pd-based methods .

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